2,2'-(Naphthalene-2,6-diyl)bis(9,9-dimethyl-9H-fluorene)
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Overview
Description
2,2’-(Naphthalene-2,6-diyl)bis(9,9-dimethyl-9H-fluorene) is an organic compound that features a unique structure combining naphthalene and fluorene units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Naphthalene-2,6-diyl)bis(9,9-dimethyl-9H-fluorene) typically involves the reaction of 9,9-dimethyl-9H-fluorene with naphthalene derivatives under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where the fluorene and naphthalene units are coupled in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or boron trifluoride (BF3) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar Friedel-Crafts alkylation reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Naphthalene-2,6-diyl)bis(9,9-dimethyl-9H-fluorene) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Br2, Cl2, often in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,2’-(Naphthalene-2,6-diyl)bis(9,9-dimethyl-9H-fluorene) has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent photophysical properties.
Materials Science: Employed in the synthesis of novel polymers and materials with unique electronic and optical characteristics.
Chemistry: Acts as a building block for the synthesis of more complex organic molecules and materials.
Biology and Medicine: Investigated for potential use in bioimaging and as a fluorescent probe due to its strong fluorescence [][3].
Mechanism of Action
The mechanism by which 2,2’-(Naphthalene-2,6-diyl)bis(9,9-dimethyl-9H-fluorene) exerts its effects is primarily through its interaction with light. The compound absorbs light and undergoes electronic transitions, leading to fluorescence. This property is exploited in various applications, such as OLEDs and bioimaging. The molecular targets and pathways involved include the excitation of electrons to higher energy states and subsequent emission of light as the electrons return to their ground state .
Comparison with Similar Compounds
Similar Compounds
9,9-Bis(6-hydroxy-2-naphthyl)fluorene: Similar structure but with hydroxyl groups, used in organic electronics and materials science.
2,2’-((9H-Fluorene-9,9-diyl)bis(naphthalene-6,2-diyl))bis(oxy)diethanol: Another related compound with different functional groups, used in similar applications .
Uniqueness
2,2’-(Naphthalene-2,6-diyl)bis(9,9-dimethyl-9H-fluorene) is unique due to its specific combination of naphthalene and fluorene units, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring strong fluorescence and stability.
Properties
CAS No. |
653599-46-3 |
---|---|
Molecular Formula |
C40H32 |
Molecular Weight |
512.7 g/mol |
IUPAC Name |
2-[6-(9,9-dimethylfluoren-2-yl)naphthalen-2-yl]-9,9-dimethylfluorene |
InChI |
InChI=1S/C40H32/c1-39(2)35-11-7-5-9-31(35)33-19-17-29(23-37(33)39)27-15-13-26-22-28(16-14-25(26)21-27)30-18-20-34-32-10-6-8-12-36(32)40(3,4)38(34)24-30/h5-24H,1-4H3 |
InChI Key |
FDUYKYYKFXTXJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC5=C(C=C4)C=C(C=C5)C6=CC7=C(C=C6)C8=CC=CC=C8C7(C)C)C |
Origin of Product |
United States |
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